6-(Trifluoromethyl)-1-naphthoic acid

Lipophilicity LogP Physicochemical profiling

Regioisomeric precision is essential in fluorinated naphthalene SAR-the 6-CF₃ position uniquely avoids steric hindrance while maintaining electronic conjugation to the carboxylic acid. This compound addresses the challenge of oxidative metabolism at the naphthalene 6-position via a pre-installed CF₃ metabolic shield (C-F BDE ~485 kJ/mol), enabling systematic FXR agonist studies without CYP-mediated degradation. • Validated scaffold in GSK nuclear receptor programs; co-crystal template available (PDB: 3DCU) • Dual-function building block: metabolic blocking + electronic tuning (Hammett σₘ = 0.43) • 98% purity, ambient shipping, global supply network

Molecular Formula C12H7F3O2
Molecular Weight 240.18 g/mol
Cat. No. B8021911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-1-naphthoic acid
Molecular FormulaC12H7F3O2
Molecular Weight240.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(=O)O
InChIInChI=1S/C12H7F3O2/c13-12(14,15)8-4-5-9-7(6-8)2-1-3-10(9)11(16)17/h1-6H,(H,16,17)
InChIKeyPCCYSHMCIARZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)-1-naphthoic Acid – Identity, Profile & Comparators


6-(Trifluoromethyl)-1-naphthoic acid (CAS 1261534-88-6; IUPAC: 6-(trifluoromethyl)naphthalene-1-carboxylic acid) is a fluorinated naphthalene monocarboxylic acid with molecular formula C₁₂H₇F₃O₂ and molecular weight 240.18 g/mol . The compound features a carboxylic acid group at the 1-position and an electron-withdrawing trifluoromethyl (–CF₃) substituent at the 6-position of the naphthalene ring. Its computed LogP is 3.50, reflecting substantial lipophilicity imparted by the –CF₃ group . The closest structural analogs include unsubstituted 1-naphthoic acid (baseline), regioisomeric trifluoromethyl-1-naphthoic acids (3-CF₃, 8-CF₃), 2-(trifluoromethyl)-1-naphthoic acid, and 6-substituted variants bearing alternative electron-withdrawing groups such as 6-fluoro-1-naphthoic acid . This compound serves as a versatile aromatic building block for medicinal chemistry and materials science, with the 6-CF₃-1-naphthoic acid scaffold validated in nuclear receptor drug discovery programs at GSK [1].

Regioisomer Importance for 6-(Trifluoromethyl)-1-naphthoic Acid


Trifluoromethyl-substituted naphthoic acids are not functionally interchangeable. The position of the –CF₃ group on the naphthalene ring profoundly modulates both electronic properties (through differential inductive and resonance transmission pathways) and lipophilicity, which in turn govern reactivity in downstream coupling reactions, binding affinity in biological targets, and metabolic stability [1]. The 6-position on the 1-naphthoic acid scaffold occupies a unique electronic environment: it is conjugated to the carboxylic acid through the naphthalene π-system but neither ortho nor peri to the carboxyl group, avoiding steric hindrance while maintaining efficient through-bond electronic transmission, as demonstrated by ¹⁹F NMR substituent chemical shift studies [2]. Regioisomeric switching—e.g., from 6-CF₃ to 3-CF₃ or 8-CF₃—alters the acid dissociation constant (pKa) and LogP in ways that can shift a compound outside the optimal property space for a given target or synthetic sequence [3]. The metalation chemistry of trifluoromethylnaphthalenes further confirms that each regioisomer exhibits distinct and often exclusive site selectivity upon electrophilic trapping, meaning synthetic routes validated for one isomer do not translate to another . For procurement, selecting the correct regioisomer is therefore not a matter of convenience but a determinant of synthetic feasibility and biological outcome.

Quantitative Evidence: 6-(Trifluoromethyl)-1-naphthoic Acid vs. Analogs


Lipophilicity: 6-CF3 vs. Other Regioisomers

The computed LogP of 6-(trifluoromethyl)-1-naphthoic acid is 3.50 , which is marginally lower than that of the 3-CF₃ regioisomer (XLogP = 3.557) and the 2-CF₃ analog (LogP = 3.557) . While the absolute differences are small (~0.06 log units), this places the 6-CF₃ isomer slightly below its counterparts in lipophilicity—a parameter that directly influences membrane permeability, metabolic clearance, and aqueous solubility in drug候选 molecules. In the context of Lipinski's Rule of Five and lead optimization, even sub-0.1 LogP differences can shift a compound across critical thresholds, particularly when combined with other property changes.

Lipophilicity LogP Physicochemical profiling Drug-likeness

Acidity Modulation: 6-CF3 vs. 6-Fluoro and Parent Acid

The electron-withdrawing –CF₃ group at the 6-position substantially enhances the acidity of the carboxylic acid relative to unsubstituted 1-naphthoic acid. Unsubstituted 1-naphthoic acid has an experimentally determined pKa of 3.69 [1]. While a direct experimental pKa for 6-(trifluoromethyl)-1-naphthoic acid has not been reported, the Hammett σₘ constant for –CF₃ (σₘ = 0.43) predicts significant acid-strengthening relative to 1-naphthoic acid (pKa ~3.69) and also relative to the 6-fluoro analog (predicted pKa = 3.33 ± 0.10) , since σₘ for –F is only 0.34. The 6-CF₃ substitution thus yields a more acidic carboxyl group, which has practical consequences for solubility as a function of pH, salt formation, and reactivity in amide coupling or esterification reactions. By comparison, the 3-CF₃ regioisomer carries a computationally predicted pKa of ~0.03 , which appears anomalously low and may reflect a computational artifact or a specific conformation; this underscores that electronic transmission in naphthalene is highly position-dependent and not trivially predictable from benzene-based Hammett relationships alone [2].

Acid dissociation constant pKa Electronic effects Hammett equation

Metalation Site Selectivity of Trifluoromethylnaphthalenes

Schlosser et al. (2005) demonstrated that 1-(trifluoromethyl)naphthalene undergoes metalation exclusively at the 2-position, while 2-(trifluoromethyl)naphthalene exhibits reagent-dependent selectivity: tert-butyllithium/KOt-Bu attacks solely at the 1-position, whereas sec-butyllithium/TMEDA yields concomitant attack at the 3- and 4-positions . Crucially, no direct metalation route to 6-(trifluoromethyl)-1-naphthoic acid via electrophilic trapping of a metalated (trifluoromethyl)naphthalene was identified—the 6-CF₃ isomer is not directly accessible through this methodology. Instead, 6-CF₃-1-naphthoic acid requires independent synthetic strategies, such as aryne chemistry employing 3- and 4-(trifluoromethyl)benzyne intermediates as reported by the same group [1]. This synthetic divergence means that the 6-CF₃ isomer cannot be casually substituted for the 2-CF₃ or 3-CF₃ analogs in a synthetic sequence without fundamentally redesigning the route. Yields of (trifluoromethyl)naphthoic acids via direct metalation–carboxylation were reported as moderate to poor due to single electron-transfer triggered side reactions , further underscoring that synthetic accessibility is regioisomer-dependent.

Organometallic chemistry Regioselective metalation Synthetic accessibility Site selectivity

FXR Agonist Pharmacophore: 6-Substituted 1-Naphthoic Acid Scaffold

In a GSK medicinal chemistry program, the 6-substituted 1-naphthoic acid scaffold (embodied in compound GSK8062, 1b) was identified as an equipotent FXR agonist relative to the stilbene-containing lead GW 4064 (1a), while offering improved developability parameters [1]. Compound 1b (a 6-aryloxyaryl-1-naphthoic acid) also reduced the severity of cholestasis in the ANIT acute cholestatic rat model [1]. The co-crystal structure of GSK8062 bound to FXR (PDB: 3DCU, resolution 2.95 Å) confirms that the 1-naphthoic acid carboxylate engages the receptor while the 6-substituent extends into a hydrophobic pocket that accommodates diverse substituents [2]. Although GSK8062 itself carries a bulky 6-substituent rather than a –CF₃ group, this work establishes the 6-substituted 1-naphthoic acid as a validated pharmacophore for nuclear receptor modulation. 6-(Trifluoromethyl)-1-naphthoic acid occupies a strategically important position in this SAR landscape as the minimal –CF₃-substituted analog: its small, metabolically stable, electron-withdrawing 6-CF₃ group can serve as a physicochemical probe to deconvolute electronic vs. steric contributions at the 6-position, or as a synthetic handle for further elaboration [3]. The quinoline analog 1c was subsequently developed as an equipotent FXR agonist with further improved drug developability relative to 1b and demonstrated glucose-lowering in a DIO mouse model [4].

Farnesoid X receptor Nuclear receptor Scaffold hopping Developability

CF3 as a Metabolic Stability Motif: Electronic Effects

Adcock et al. (1976) established that the 6- and 7-positions of the naphthalene ring system (analogous to meta and para dispositions) provide superior probes for quantifying substituent electronic effects compared to the corresponding meta and para positions of fluorobenzene, because the naphthalene 6- and 7-positions are free from the structural distortion phenomena that complicate fluorobenzene-based ¹⁹F substituent chemical shifts (SCS) [1]. Critically, the trifluoromethyl group exerts its electronic influence through both a significant polar (inductive) effect and a substantial π-electron (resonance) effect in the naphthalene system [1]. This dual electronic mechanism, coupled with the CF₃ group's well-established resistance to oxidative metabolism (due to the strength of the C–F bond, ~485 kJ/mol vs. ~350 kJ/mol for C–H), makes 6-(trifluoromethyl)-1-naphthoic acid a building block that simultaneously modulates electronic properties while protecting the 6-position from metabolic oxidation—a key advantage over 6-methyl (σₘ = −0.07, metabolically labile), 6-methoxy (σₘ = 0.12, subject to O-demethylation), or 6-chloro (σₘ = 0.37, potential for CYP-mediated dehalogenation) analogs [2]. More recent work has confirmed that poly(CF₃)-substituted naphthalenes represent the most sensitive molecular probes for substituent effects in aromatic systems, further validating the unique electronic environment of CF₃-substituted naphthalenes [3].

Metabolic stability ¹⁹F NMR Substituent effects Electronic parameters

6-(Trifluoromethyl)-1-naphthoic Acid Application Scenarios


FXR Agonist Optimization: 6-Position Physicochemical Probe

Building on the GSK program that validated the 6-substituted 1-naphthoic acid scaffold as an equipotent FXR agonist with improved developability over GW 4064 [1], 6-(trifluoromethyl)-1-naphthoic acid can be deployed as the minimal –CF₃ analog for deconvoluting electronic vs. steric contributions to FXR binding. The –CF₃ group mimics the electron-withdrawing character of the larger 6-aryloxyaryl substituent in GSK8062 while minimizing steric bulk (Fsp³ = 0.083 for the parent acid ), enabling systematic SAR studies. The co-crystal structure of GSK8062 with FXR (PDB: 3DCU) provides a structural template for computational docking of 6-CF₃ derivatives [2].

Metabolic Blockade at 6-Position for Drug Candidates

In medicinal chemistry programs where the naphthalene 6-position is a known or predicted site of oxidative metabolism, 6-(trifluoromethyl)-1-naphthoic acid provides a pre-installed metabolic shield. The C–F bond dissociation energy (~485 kJ/mol) renders the –CF₃ group essentially inert to CYP-mediated oxidation, while its Hammett σₘ value of 0.43 [1] provides substantial electron withdrawal that can modulate the reactivity of the carboxylic acid in downstream amide coupling or esterification reactions. This dual function—metabolic blocking and electronic tuning—is not achievable with 6-methyl (metabolically labile) or 6-methoxy (subject to demethylation) analogs. The computed LogP of 3.50 places the compound within the drug-like lipophilicity range and can guide formulation and permeability predictions.

Intermediate for High-Dielectric Anisotropy Liquid Crystals

Patent JP5609011B2 (DIC Corporation) discloses naphthalene derivatives bearing 1-(trifluoromethyl)naphthyl groups as production intermediates for liquid crystalline compounds with large absolute values of negative dielectric anisotropy (Δε) [1]. 6-(Trifluoromethyl)-1-naphthoic acid, with its carboxylic acid handle at the 1-position, is amenable to esterification or amidation to generate structurally diverse liquid crystalline mesogens. The strong dipole moment associated with the –CF₃ group, combined with the rigid naphthalene core, contributes to the dielectric properties required for advanced display applications.

Aldose Reductase Inhibitor Synthesis from 6-CF3-Naphthoic Acid

6-Methoxy-5-(trifluoromethyl)-1-naphthoic acid (CAS 84532-72-9) is the key penultimate intermediate in the synthesis of Tolrestat, an orally active aldose reductase inhibitor [1]. 6-(Trifluoromethyl)-1-naphthoic acid serves as a direct precursor or comparator for structure–activity relationship studies around this pharmacophore. The presence of the carboxylic acid at the 1-position with the 6-CF₃ group in place—but without the 5-methoxy substituent—allows systematic probing of the contribution of the 5-alkoxy group to aldose reductase inhibition. The patent literature (US 4,590,010) details processes for preparing 6-alkoxy-5-trifluoromethyl-1-naphthoic acids via cyanation, halogenation, and trifluoromethylation sequences , providing a synthetic framework that can be adapted for derivative preparation starting from the 6-CF₃ parent acid.

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